Ethidimuron

Overview

Description

Ethidimuron is a synthetic compound primarily used as a non-selective herbicide. It belongs to the class of thiadiazolylurea herbicides and is known for its ability to inhibit photosynthesis at photosystem II. This compound was first reported in 1973 and has been used to control vegetation in non-crop areas such as rights-of-way, railways, and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethidimuron is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of ethanesulfonyl chloride with 1,3,4-thiadiazole-2-amine to form an intermediate compound. This intermediate is then reacted with dimethylamine to produce this compound. The reaction conditions often include the use of solvents like acetone and water, and the process is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of fluidized-bed extraction (FBE) is common to ensure efficient extraction and purification of the final product. The purified compound is then subjected to quality control tests to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: Ethidimuron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazolylurea derivatives.

Scientific Research Applications

Scientific Research Applications

Ethidimuron's applications extend beyond agriculture into various scientific domains:

Herbicide Development

- Formulation Studies : this compound serves as a model compound in the formulation of new herbicides. Its effectiveness against a broad spectrum of weeds makes it a reference standard for developing innovative herbicidal products.

- Comparative Analysis : Researchers compare this compound with other herbicides like methabenzthiazuron and anilazine to evaluate efficacy and environmental impact.

Environmental Impact Studies

- Pesticide Residue Research : Studies have shown that soil drying and rewetting can alter the release of this compound residues. For instance, laboratory experiments indicated that previously dried soils exhibited higher release rates of this compound compared to constantly moist soils, highlighting its persistence and mobility in the environment .

- Migration Potential Assessment : this compound's diffusion coefficients have been studied to understand its migration potential in aquatic systems, providing insights into its environmental behavior .

Biological Research

- Plant Physiology : this compound has been investigated for its effects on plant physiological processes, particularly its role in inhibiting photosynthesis and affecting growth patterns in various plant species.

- Toxicological Studies : Research has focused on the toxicological effects of this compound on non-target organisms, assessing risks associated with its use in agricultural practices .

Data Tables

The following table summarizes key properties and comparative aspects of this compound relative to similar compounds:

| Property/Compound | This compound | Methabenzthiazuron | Anilazine |

|---|---|---|---|

| Chemical Class | Thiadiazolylurea | Thiadiazolylurea | Triazine |

| Mode of Action | Inhibits Photosystem II | Inhibits Photosystem II | Different mechanism |

| Application Areas | Non-crop areas | Crops | Crops |

| Environmental Persistence | Moderate | Moderate | High |

| Toxicity Level | Moderate | Low | High |

Case Studies

-

Soil Residue Dynamics :

A study conducted on the release dynamics of this compound residues highlighted that dry-wet cycles significantly influence the availability of pesticide residues in soil. This research is crucial for understanding how agricultural practices affect pesticide runoff and environmental contamination . -

Aquatic Mobility :

Research examining the diffusion coefficients of this compound demonstrated that this compound has specific mobility characteristics in aquatic environments, which can impact water quality and ecosystem health. The findings suggest that monitoring programs should include assessments of this compound alongside other common herbicides .

Mechanism of Action

Ethidimuron exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons from water to plastoquinone. This inhibition disrupts the photosynthetic electron transport chain, leading to the production of reactive oxygen species and ultimately causing cell death in plants .

Comparison with Similar Compounds

Methabenzthiazuron: Another thiadiazolylurea herbicide with similar herbicidal properties.

Anilazine: A triazine fungicide with a different mode of action but similar chemical structure.

Uniqueness of Ethidimuron: this compound is unique in its specific inhibition of photosystem II and its ability to control a wide range of vegetation. Unlike some other herbicides, it does not exhibit significant isomerism, making it easier to study and apply in various settings .

Biological Activity

Ethidimuron, a herbicide primarily used in agriculture, has garnered attention for its biological activity beyond its herbicidal properties. This article explores the various biological activities of this compound, including its effects on enzyme inhibition, glucose metabolism, and potential toxicity. We will also present relevant case studies, data tables, and research findings to provide a comprehensive overview.

This compound (chemical formula: CHNOS) is categorized as a photosynthesis-inhibiting herbicide. Its mode of action involves disrupting the electron transport chain in photosynthetic organisms, which leads to the inhibition of photosynthesis. This property makes it effective against a wide range of weeds but also raises questions about its impact on non-target organisms and the environment .

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, notably tyrosine phosphatase 1B (PTP1B). PTP1B is a significant target for diabetes and obesity therapies due to its role in insulin signaling.

- Study Findings : this compound demonstrated significant inhibition of PTP1B activity in vitro, suggesting potential applications in managing insulin resistance .

| Activity | Method | Results |

|---|---|---|

| Tyrosine Phosphatase 1B | Colorimetric Assay | Inhibition observed |

| Glucose Uptake | Cell-based Assay | Increased glucose uptake reported |

| Insulin Secretion | Bioluminescent Assay | Modulation of insulin secretion noted |

2. Effects on Glucose Metabolism

Research indicates that this compound can enhance glucose uptake in certain cell types. This effect is particularly relevant for developing treatments for metabolic disorders.

- Mechanism : The compound appears to modulate glucose transporter activity, leading to increased cellular glucose uptake .

3. Toxicity Studies

While this compound is effective as a herbicide, its toxicity profile raises concerns regarding human and environmental health.

- Acute Toxicity : Studies have shown that this compound has an LD50 ranging from 500 to 2000 mg/kg in mammals, classifying it as moderately hazardous .

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | 500-2000 mg/kg |

| Dermal LD50 | 1000-4000 mg/kg |

Case Study 1: Soil Microbial Impact

A study assessed the impact of this compound on soil microbial communities and plant physiological responses. The results indicated that this compound application altered microbial diversity and affected plant growth parameters.

- Findings : There were significant changes in microbial community structure post-application, which could have implications for soil health and crop productivity .

Case Study 2: Herbicide Residue Analysis

Another study focused on the degradation products of this compound in soil environments. It was found that while this compound itself is relatively stable, its metabolites can exhibit different biological activities.

Properties

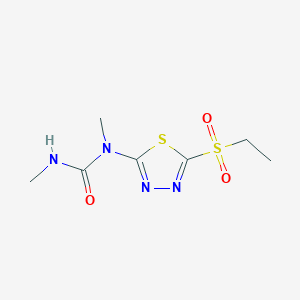

IUPAC Name |

1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O3S2/c1-4-16(13,14)7-10-9-6(15-7)11(3)5(12)8-2/h4H2,1-3H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOCSOWTADCKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035005 | |

| Record name | Ethidimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30043-49-3 | |

| Record name | Ethidimuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30043-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethidimuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030043493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethidimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ethylsulphonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIDIMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MC4836A60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.